N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Description

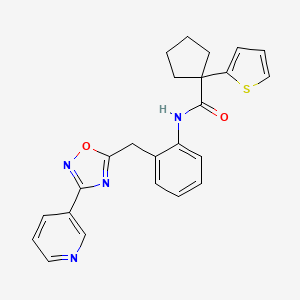

The compound N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a structurally complex molecule featuring multiple heterocyclic motifs. Its core structure includes:

- A 1,2,4-oxadiazole ring substituted at the 3-position with a pyridin-3-yl group.

- A cyclopentanecarboxamide scaffold linked to a thiophen-2-yl moiety.

- A benzyl bridge connecting the oxadiazole and phenyl groups.

The pyridine and thiophene groups may enhance π-π stacking interactions with biological targets, while the cyclopentane ring introduces conformational rigidity. Structural determination of such compounds often relies on crystallographic methods like those implemented in the SHELX software suite .

Properties

IUPAC Name |

N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O2S/c29-23(24(11-3-4-12-24)20-10-6-14-31-20)26-19-9-2-1-7-17(19)15-21-27-22(28-30-21)18-8-5-13-25-16-18/h1-2,5-10,13-14,16H,3-4,11-12,15H2,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBMCZXWKPVCVCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)NC3=CC=CC=C3CC4=NC(=NO4)C5=CN=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide involves several key steps:

Formation of the 1,2,4-oxadiazole ring: : This can be achieved through the cyclization of an appropriate precursor such as a amidoxime with a suitable carboxylic acid derivative under dehydrating conditions.

Pyridine attachment: : The pyridin-3-yl group is often introduced via a nucleophilic substitution reaction, leveraging the reactivity of halo-pyridines with nucleophiles.

Connecting the phenyl and thiophenyl groups: : This step can be accomplished via a Suzuki-Miyaura cross-coupling reaction, utilizing palladium catalysis to join a boronic acid derivative with a halogenated precursor.

Industrial Production Methods

Industrial production methods may involve optimization of the aforementioned laboratory-scale reactions to enhance yield, efficiency, and scalability. Employing continuous flow reactors and high-throughput screening of catalysts can significantly streamline these processes.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : This compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophenyl ring, forming sulfoxides and sulfones.

Reduction: : The nitro group (if present) or the oxadiazole ring may be subjected to reduction under appropriate conditions, altering the electron density and reactivity of the molecule.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for sulfur oxidation.

Reduction: : Catalytic hydrogenation or metal hydrides such as sodium borohydride are often used.

Substitution: : Halogenated derivatives and nucleophiles like amines or thiols under mild to moderate conditions.

Major Products

Oxidation: : Sulfoxides and sulfones.

Reduction: : Reduced oxadiazole derivatives or amines.

Substitution: : Various substituted pyridinyl or phenyl derivatives, depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The presence of both oxadiazole and pyridine rings enhances its interaction with microbial targets. Preliminary studies suggest that it may inhibit bacterial cell wall synthesis effectively.

| Compound | Activity Type | Mechanism |

|---|---|---|

| N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide | Antimicrobial | Inhibits bacterial cell wall synthesis |

| 2-(3,5-Dimethylisoxazolyl)benzamide | Anticancer | Induces apoptosis in cancer cells |

Anticancer Potential

The compound has shown promising anticancer activity in various studies. For instance, derivatives containing similar structural motifs demonstrated significant growth inhibition against several cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 80% in some cases .

Case Studies

- Anticancer Studies : A study evaluating the anticancer activity of structurally related compounds found that modifications to the oxadiazole ring significantly enhanced cytotoxicity against multiple cancer cell lines .

- Antimicrobial Studies : Research focusing on the antimicrobial efficacy of similar compounds revealed that those containing oxadiazole rings exhibited superior activity against resistant bacterial strains .

Mechanism of Action

Molecular Targets

The compound's biological effects are mediated through its interactions with specific molecular targets such as enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

Pathways Involved

It may inhibit key enzymes or modulate receptor activity, thereby altering downstream signaling pathways that regulate cell growth, apoptosis, or immune responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally analogous compounds (from ) provide a basis for comparison:

Table 1: Structural Comparison of Heterocyclic Carboxamide Derivatives

Key Observations

Heterocycle Substitution: The target compound’s 1,2,4-oxadiazole ring differs from the 1,3,4-thiadiazole in the second compound. The thiophene group in the target compound offers distinct π-electron density compared to the chlorophenyl groups in analogs, which may influence target selectivity.

Rigidity vs. Flexibility :

- The cyclopentane in the target compound imposes conformational constraints absent in linear or less-rigid scaffolds (e.g., imidazopyridine derivatives). This could limit off-target interactions but may reduce solubility.

Bioisosteric Replacements :

- Replacing the target’s pyridinyl group with a purine (as in the third compound) introduces hydrogen-bonding capabilities, a strategy often used in kinase inhibitor design.

Synthetic Accessibility :

- Compounds with chlorophenyl substituents (e.g., second entry) may face challenges in regioselective synthesis compared to the target’s thiophene moiety, which is easier to functionalize.

Research Findings and Limitations

- Structural Analysis : Crystallographic data for the target compound (if available) would likely require refinement via SHELXL due to its complex heterocyclic arrangement .

- Further experimental studies are needed to validate the hypothesized advantages of the target compound’s design.

- Computational Insights : Molecular docking studies could elucidate how the cyclopentane-thiophene combination influences target engagement compared to chlorophenyl or purine-based analogs.

Biological Activity

N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex compound that belongs to the class of oxadiazole derivatives. These compounds have garnered attention due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to explore the biological activity of this specific compound, synthesizing available research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₁₈H₁₈N₄O

- Molecular Weight : 306.37 g/mol

- CAS Number : Not specified in the search results but can be derived from its components.

This compound features a cyclopentanecarboxamide core linked to a pyridine and thiophene moiety through an oxadiazole ring, contributing to its potential biological activities.

Anticancer Activity

Research indicates that oxadiazole derivatives possess significant anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines.

Key Findings :

- Cytotoxicity : In studies involving cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia), certain oxadiazole derivatives exhibited IC₅₀ values in the micromolar range, indicating potent cytotoxicity .

- Mechanism of Action : The mechanism often involves the induction of apoptosis through pathways involving p53 activation and caspase cleavage .

Antimicrobial Activity

Oxadiazole derivatives also show promising antimicrobial activity against a range of pathogens.

Research Highlights :

- Broad-Spectrum Activity : Compounds with similar structures have been tested against bacteria like Staphylococcus aureus and Escherichia coli, showing varying degrees of effectiveness .

- Antitubercular Effects : Some derivatives have been specifically noted for their activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) reported in the low micromolar range .

Anti-inflammatory Properties

Additionally, some studies suggest that oxadiazole derivatives may exhibit anti-inflammatory effects, although specific data on this compound is limited.

Case Study 1: Anticancer Evaluation

In a study evaluating a series of 1,2,4-oxadiazole derivatives, compounds structurally related to this compound were tested against MCF-7 cells. The results showed that certain modifications enhanced cytotoxicity significantly compared to standard chemotherapy agents like doxorubicin .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial efficacy of similar oxadiazole derivatives against a panel of bacteria and fungi. The results indicated that compounds with specific substitutions on the phenyl ring exhibited enhanced activity against resistant strains .

Data Summary Table

Q & A

Q. What synthetic strategies are recommended for synthesizing this compound, and what are common purification methods?

The synthesis involves multi-step organic reactions. A typical approach includes:

- Step 1: Preparation of the oxadiazole intermediate via cyclization of amidoximes with carboxylic acid derivatives under reflux conditions (e.g., using DMF as a solvent and K₂CO₃ as a base) .

- Step 2: Coupling the oxadiazole moiety to the phenyl ring via a methylene bridge using nucleophilic substitution or palladium-catalyzed cross-coupling reactions .

- Step 3: Introducing the cyclopentanecarboxamide-thiophene group through amide bond formation (e.g., HATU/DIPEA activation) . Purification: Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .

Q. Which spectroscopic techniques are critical for structural validation?

- ¹H/¹³C NMR: Confirms proton environments (e.g., oxadiazole C=O at ~165 ppm, thiophene protons at 6.8–7.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass within 2 ppm error) .

- IR Spectroscopy: Identifies key functional groups (e.g., amide C=O stretch at ~1680 cm⁻¹) .

Q. What preliminary assays are used to evaluate biological activity?

- In vitro cytotoxicity: MTT assay against cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme inhibition: Fluorescence-based assays targeting kinases or proteases (e.g., IC₅₀ determination) .

- Antimicrobial screening: Broth microdilution for MIC values against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

Discrepancies may arise from poor pharmacokinetics or off-target effects. Strategies include:

- Pharmacokinetic profiling: Assess bioavailability via LC-MS/MS to measure plasma concentrations and metabolic stability in liver microsomes .

- Target engagement studies: Use CRISPR-engineered cell lines to validate specificity (e.g., knockout models for suspected targets) .

- Dose optimization: Adjust dosing regimens in animal models to align with in vitro IC₅₀ values .

Q. What structural modifications enhance metabolic stability without compromising target affinity?

- Blocking metabolic hotspots: Introduce fluorine at para positions on the phenyl ring to reduce CYP450-mediated oxidation .

- Bioisosteric replacement: Replace the thiophene with a furan or pyridine to maintain π-stacking while improving solubility .

- Prodrug strategies: Mask the amide group as an ester to enhance absorption, with enzymatic cleavage in target tissues .

Q. How can computational methods guide SAR studies for this compound?

- Molecular docking: Use AutoDock Vina to predict binding modes to targets like kinase domains (e.g., EGFR, VEGFR2) .

- QSAR modeling: Train models on analogs with known IC₅₀ values to prioritize substituents (e.g., electron-withdrawing groups on oxadiazole improve activity) .

- MD simulations: Analyze stability of ligand-target complexes over 100-ns trajectories to identify critical interactions (e.g., hydrogen bonds with hinge regions) .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data?

- Nonlinear regression: Fit data to a four-parameter logistic curve (Hill equation) using GraphPad Prism .

- Outlier handling: Apply Grubbs’ test (α=0.05) to exclude anomalous replicates .

- Synergy assessment: Use the Chou-Talalay method for combination studies (e.g., with chemotherapeutics) .

Q. How can reaction yields be optimized in large-scale synthesis?

- Solvent screening: Test polar aprotic solvents (e.g., DMF vs. DMAc) for improved solubility of intermediates .

- Catalyst optimization: Compare Pd(PPh₃)₄ vs. XPhos-Pd-G3 for coupling efficiency (e.g., 75% vs. 92% yield) .

- Process automation: Use flow chemistry for exothermic steps (e.g., cyclization reactions) to enhance reproducibility .

Safety and Mechanistic Studies

Q. What assays assess potential off-target toxicity?

- hERG inhibition: Patch-clamp electrophysiology to evaluate cardiac risk (IC₅₀ > 10 μM preferred) .

- CYP inhibition: Fluorescent probes (e.g., Vivid® assays) to screen for interactions with CYP3A4/2D6 .

- Genotoxicity: Ames test (TA98/TA100 strains) and micronucleus assay in HepG2 cells .

Q. How is the mechanism of action validated for this compound?

- Biochemical pull-down assays: Use biotinylated analogs to isolate target proteins from cell lysates .

- Phosphoproteomics: Quantify changes in kinase signaling via LC-MS/MS after treatment .

- CRISPR interference: Knock down suspected targets and assess rescue of phenotype .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.